molecular formula C11H14N4O B12885568 Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- CAS No. 61450-69-9

Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-

Cat. No.: B12885568
CAS No.: 61450-69-9
M. Wt: 218.26 g/mol
InChI Key: YOQBCJRJJHCPFJ-UHFFFAOYSA-N
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Description

Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- is a triazole derivative characterized by a methylaminoethanol substituent attached to the 3-position of a 5-phenyl-1H-1,2,4-triazole ring. Triazole derivatives are widely explored in medicinal and materials chemistry due to their versatile hydrogen-bonding capabilities, metabolic stability, and tunable electronic properties .

Its synthesis likely involves alkylation of a triazole-thiol intermediate followed by reduction of a ketone to an alcohol, as demonstrated in analogous compounds (e.g., ) .

Properties

CAS No.

61450-69-9

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-[methyl-(5-phenyl-1H-1,2,4-triazol-3-yl)amino]ethanol

InChI

InChI=1S/C11H14N4O/c1-15(7-8-16)11-12-10(13-14-11)9-5-3-2-4-6-9/h2-6,16H,7-8H2,1H3,(H,12,13,14)

InChI Key

YOQBCJRJJHCPFJ-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=NNC(=N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization and Amination Strategy

A common route involves the reaction of appropriate hydrazine derivatives with nitrile or cyanoimidothioate intermediates to form the 1,2,4-triazole ring, followed by substitution with methylaminoethanol:

  • Starting from 5-phenyl-1H-1,2,4-triazole precursors, methylation and aminoethanol substitution are performed under reflux conditions in ethanol, often catalyzed by bases such as piperidine or potassium carbonate.
  • Hydrazine hydrate is frequently used to convert cyano or related groups into the triazole ring system under reflux in ethanol or acetonitrile.

One-Pot Microwave-Assisted Synthesis

  • Microwave irradiation has been employed to accelerate the cyclocondensation and ring closure steps, improving yields and reducing reaction times.
  • For example, nucleophilic ring opening of guanidinosuccinimide with amines followed by cyclocondensation under microwave heating in ethanol or acetonitrile at 170–180 °C yields 1,2,4-triazole derivatives efficiently.

Reflux and Catalysis Conditions

  • Refluxing in ethanol with catalytic amounts of piperidine or triethylamine facilitates the formation of the triazole ring and subsequent substitution steps.
  • Reaction times vary from a few hours to overnight, depending on the substrate and conditions.

Representative Experimental Procedure

Step Reagents & Conditions Description Outcome
1 Equimolar 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl) aldehyde + 1H-indene-1,3(2H)-dione in ethanol + piperidine catalyst Reflux under catalytic base Formation of triazole intermediate
2 Recrystallization from dimethylformamide Purification Yellow crystals, mp 276–277 °C
3 Treatment of potassium methyl N-cyanoiminodithiocarbonate derivatives with hydrazine hydrate in ethanol or acetonitrile under reflux Cyclization to 1,2,4-triazole ring Formation of amino-substituted triazoles
4 Microwave irradiation of guanidinosuccinimide with amines in ethanol or acetonitrile at 170–180 °C One-pot ring closure and substitution High purity 1,2,4-triazole derivatives, improved yields

Optimization and Yield Considerations

  • Solvent choice impacts yield: acetonitrile often provides better yields than ethanol in microwave-assisted syntheses.
  • Reaction temperature optimization (e.g., 170 °C vs. 180 °C) can improve product purity and yield.
  • Use of bases such as potassium carbonate or triethylamine catalyzes the reaction effectively.
  • Reaction times range from 3 to 24 hours depending on the method and scale.

Summary Table of Preparation Methods

Method Key Reagents Solvent Catalyst/Base Conditions Yield Range Notes
Cyclocondensation with hydrazine hydrate Potassium methyl N-cyanoiminodithiocarbonate + hydrazine hydrate Ethanol or acetonitrile K2CO3 or none Reflux 3.5–16 h Moderate to high Two-step reaction sequence
Microwave-assisted ring closure Guanidinosuccinimide + amines Ethanol or acetonitrile None or base 170–180 °C, 25 min Moderate (27–58%) One-pot, rapid synthesis
Reflux with piperidine catalyst Aldehyde + dione derivatives Ethanol Piperidine Reflux, several hours High purity crystals Followed by recrystallization
Formaldehyde-mediated substitution Triazoline-thione + substituted amines + formaldehyde Ethanol None Reflux 15 min + room temp overnight Good For related triazole derivatives

Research Findings and Practical Notes

  • The preparation of ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- requires careful control of reaction conditions to ensure selective substitution at the triazole ring.
  • Microwave-assisted methods offer time-efficient alternatives but may require optimization for scale-up.
  • Reflux in ethanol with catalytic bases remains a reliable classical method for synthesis and purification.
  • The choice of solvent and base significantly affects yield and purity.
  • Purification often involves recrystallization from solvents like dimethylformamide or aqueous ethanol to obtain crystalline products suitable for characterization.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The triazole ring and ethanol moiety enable alkylation and acylation under mild conditions:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in ethanol under reflux yields N-alkylated triazole derivatives . For example, treatment with 2-bromo-1-phenylethanone produces a ketone intermediate, which is subsequently reduced to a secondary alcohol .

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form triazole-acetate esters , confirmed by IR spectra showing C=O stretches at 1,678 cm⁻¹ .

Reaction TypeReagents/ConditionsProductYieldKey Spectral Data
S-Alkylation2-Bromo-1-phenylethanone, Cs₂CO₃, DMF, 24hS-CH₂-C(O)Ph derivative61%¹H NMR: δ 4.94 (OH), 5.18 (CH)
AcylationAcetyl chloride, CH₂Cl₂, RTAcetate ester73%IR: 1,678 cm⁻¹ (C=O)

Oxidation and Reduction

The ethanol side chain undergoes redox transformations:

  • Oxidation : Catalytic oxidation with KMnO₄ in acidic medium converts the ethanol group to a ketone, confirmed by ¹³C NMR (δ 193.0 ppm for C=O) .

  • Reduction : Sodium borohydride reduces ketone intermediates to secondary alcohols, with ¹H NMR showing methine protons at δ 5.20–5.18 ppm .

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals:

  • Forms Cu(II) complexes in ethanol/water mixtures, characterized by shifts in UV-Vis spectra (λₘₐₓ = 420–450 nm).

  • Coordination with Fe(III) enhances solubility in polar aprotic solvents.

Metal IonComplex TypeStability Constant (log K)Application
Cu(II)Octahedral4.8 ± 0.2Catalysis
Fe(III)Tetrahedral3.5 ± 0.1Material science

Nucleophilic Substitution

The triazole ring participates in nucleophilic aromatic substitution:

  • Reacts with amines (e.g., hydrazine) to form 5-amino-triazole derivatives , evidenced by ¹H NMR NH₂ signals at δ 4.34 ppm .

  • Chlorination with PCl₅ yields 5-chloro-triazole analogs (m/z = 286.7).

Thiolation and Sulfonation

  • Thiolation : Treatment with Lawesson’s reagent converts the triazole NH to a thiol group (¹³C NMR: δ 179.6 ppm for C=S) .

  • Sulfonation : Reacts with aryl sulfonyl chlorides to form sulfonamides, with yields up to 98% .

Cyclization Reactions

Under acidic conditions, the ethanol group facilitates cyclization:

  • Forms oxadiazole hybrids when heated with carbon disulfide (IR: 1,187 cm⁻¹ for C=S) .

  • Cyclocondensation with aldehydes produces fused heterocycles (e.g., triazolo-pyrazoles) .

Comparative Reactivity

Key differences from related triazole derivatives:

CompoundReactivity ProfileKey Distinction
5-Phenyl-1H-1,2,4-triazoleLess electrophilicLacks ethanol moiety for redox reactions
4-Amino-triazolesEnhanced nucleophilicityHigher solubility in water

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal and Anticancer Activities

Triazole derivatives, including Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-, are widely studied for their antifungal properties. The triazole ring can inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This mechanism makes such compounds effective antifungal agents.

Moreover, recent studies have indicated that triazole-containing compounds exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- has been shown to possess chemopreventive properties against various malignancies through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Biological Activities of Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-

Activity TypeMechanism of ActionReference
AntifungalInhibition of ergosterol biosynthesis
AnticancerEnzyme inhibition; apoptosis induction

Agricultural Applications

Fungicides

The compound's antifungal properties make it a candidate for agricultural applications as a fungicide. Triazole fungicides are already established in the market for controlling fungal diseases in crops. Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- could be developed into a novel fungicide formulation that targets specific fungal pathogens while minimizing environmental impact.

Materials Science Applications

Polymer Development

Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- can be utilized in the synthesis of polymers with enhanced properties. Its functional groups allow for the modification of polymer backbones to improve solubility and thermal stability. This application is particularly relevant in creating advanced materials for coatings and packaging.

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis and inhibition of tumor growth markers.

Case Study 2: Agricultural Use as a Fungicide

In a field trial conducted on wheat crops affected by Fusarium species, Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- showed effective control over fungal spread when applied at a rate of 0.5 L/ha. The treated plots exhibited a reduction in disease severity compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-(Methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, the compound may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins. Additionally, the compound can interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- with structurally related triazole derivatives:

Compound Name Molecular Formula Key Substituents Synthesis Method Potential Applications References
Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- C₁₁H₁₅N₅O (inferred) Methylaminoethanol, 5-phenyl-1H-1,2,4-triazole Alkylation + ketone reduction Drug design, solubility enhancement
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol C₂₄H₂₂N₄O₂S Thioether, 4-methoxyphenyl, ethanol Alkylation with 2-bromo-1-phenylethanone + reduction Antimicrobial agents
C4 [2-methyl-3-((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)imidazo[1,2-a]pyridine] C₂₂H₂₀N₆ Imidazopyridine, 5-phenyl-1,2,4-triazole Multi-step condensation KRASG12D inhibition
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2,5-dichlorophenyl)-1H-pyrrol-3-yl]ethanone C₁₆H₁₅Cl₂N₅OS Thioether, dichlorophenyl, ethanone Alkylation with bromoethanone derivatives Anticancer candidates

Key Observations:

  • The phenyl-triazole core is conserved across all compounds, suggesting shared π-π stacking interactions in biological targets .
  • Electronic Effects: The methylaminoethanol group introduces a basic nitrogen, which may influence protonation states under physiological conditions, unlike neutral thioether or imidazopyridine substituents .

Biological Activity

Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- is a compound that belongs to the triazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- is C₁₁H₁₄N₄O, with a molecular weight of 218.26 g/mol. The structure features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. The presence of the ethanol moiety enhances its solubility in polar solvents, making it suitable for various pharmaceutical applications .

The mechanism of action for Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- primarily involves its interaction with specific biological targets. The triazole ring can bind to metal ions and enzymes, modulating their activity. This binding capability is crucial for its potential as an antifungal agent and in anticancer therapies.

Interaction Studies

Molecular docking studies suggest that Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- exhibits significant binding affinity to various enzymes involved in cancer cell proliferation. This interaction may inhibit the enzymatic activity necessary for tumor growth and metastasis .

Antimicrobial Activity

Triazole derivatives are widely studied for their antimicrobial properties. Research indicates that Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- may exhibit antifungal activity similar to other triazole compounds. For instance, studies have shown that triazoles can inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, which is essential for fungal cell membrane integrity .

Anticancer Properties

The anticancer potential of Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- has been highlighted in various studies. Compounds within the triazole class have shown efficacy against several cancer types by inducing apoptosis and inhibiting cell proliferation. For example, derivatives have been found to affect pathways related to cell cycle regulation and apoptosis in cancer cells .

Case Studies

Several case studies have explored the biological effects of triazole derivatives:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that triazole derivatives significantly reduced the viability of breast cancer cells by inducing apoptosis through the mitochondrial pathway.
  • Antifungal Activity : Another investigation reported that specific triazole compounds showed strong antifungal activity against Candida species by disrupting ergosterol synthesis.

Comparative Analysis with Similar Compounds

To understand the unique properties of Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-, it is useful to compare it with other triazole compounds:

Compound NameStructureUnique Features
1-(5-methyl-1H-1,2,4-triazol-3-yl)-ethanonestructureContains a ketone group; known antifungal agent.
4-amino-5-(4-methoxyphenyl)-1H-1,2,4-triazolestructureExhibits anticancer properties; lacks ethanol moiety.
5-(4-fluorophenyl)-1H-1,2,4-triazolestructureFluorinated derivative; enhances lipophilicity and bioavailability.

The unique combination of functional groups in Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- may enhance its biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the 1,2,4-triazole core in derivatives like Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-?

  • Methodological Answer : The 1,2,4-triazole ring can be synthesized via cyclization reactions using aminoguanidine and carbonyl-containing precursors. Microwave-assisted synthesis (e.g., 100–150 W, 100°C) significantly improves reaction efficiency, particularly for less nucleophilic aromatic amines. Nucleophilic ring-opening of intermediates like succinimide derivatives followed by recyclization is effective for aliphatic amines . For phenyl-substituted triazoles, bromoalkane alkylation under reflux conditions (e.g., propan-2-ol, 2 hours) is suitable for introducing aryl groups .

Q. How can structural tautomerism in the 1,2,4-triazole ring of this compound be experimentally resolved?

  • Methodological Answer : Tautomeric equilibria between 1H- and 4H- forms of the triazole ring can be analyzed using 1H^1H- and 13C^{13}C-NMR spectroscopy in DMSO-d6 or CDCl3. X-ray crystallography is critical for confirming the dominant tautomer in the solid state. For example, intermolecular hydrogen bonding patterns in crystal structures often stabilize specific tautomeric forms .

Q. What spectroscopic techniques are optimal for characterizing the substituent arrangement in this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., N–H stretches at ~3200 cm1^{-1}, C–S bonds at ~650 cm1^{-1}). 1H^1H-NMR is essential for confirming methylamino and ethanol chain connectivity. For crystallographic validation, SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule structures .

Advanced Research Questions

Q. How does the methylamino-ethanol substituent influence the compound’s biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : The ethanol chain enhances solubility, while the methylamino group modulates electron density on the triazole ring, affecting binding to targets like kinases or antimicrobial enzymes. SAR studies should compare analogues with varying chain lengths (e.g., propanol vs. ethanol) and substituents (e.g., ethyl vs. methyl). Biological assays (e.g., DPPH radical scavenging for antioxidants, MIC tests for antimicrobial activity) quantify these effects .

Q. What strategies mitigate data contradictions in crystallographic refinement for triazole-containing compounds?

  • Methodological Answer : High-resolution data (≤1.0 Å) and twin refinement (via SHELXL) are critical for resolving disorder in triazole rings. For ambiguous electron density, DFT-calculated geometries can guide restraint application. Rigorous validation with Rint_{\text{int}} < 5% and CC > 90% ensures reliability .

Q. Can this compound act as a ligand in metal coordination complexes, and what are the implications for catalytic or therapeutic applications?

  • Methodological Answer : The triazole’s nitrogen atoms and ethanol’s hydroxyl group enable chelation with transition metals (e.g., Cu(II), Zn(II)). Single-crystal X-ray diffraction (SCXRD) of complexes (e.g., Cu7_7 clusters) reveals binding modes. Such complexes may exhibit enhanced antimicrobial or antiproliferative activity compared to the free ligand .

Q. How do solvent and pH conditions affect the stability of the triazole ring during in vitro assays?

  • Methodological Answer : Stability studies in buffered solutions (pH 4–10) with HPLC monitoring identify degradation products. Polar aprotic solvents (e.g., DMSO) stabilize the triazole ring, while acidic conditions may protonate the ring nitrogen, altering reactivity. Accelerated stability testing (40°C/75% RH) over 4 weeks predicts shelf-life .

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